molecular formula C17H18N2O3S B2541323 N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide CAS No. 1351617-85-0

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2541323
CAS RN: 1351617-85-0
M. Wt: 330.4
InChI Key: FBMNYDCSBPIDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide, also known as OTS964, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer research.

Mechanism of Action

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide binds to the ATP-binding site of MELK, preventing the kinase from phosphorylating its downstream targets. This leads to a disruption of the cancer cell cycle, resulting in cell death. In addition, N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide has been shown to inhibit the activity of other kinases, such as Aurora B and FLT3, which are also involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide has been shown to induce apoptosis in cancer cells, and has demonstrated efficacy in preclinical models of breast, lung, and pancreatic cancer. In addition, N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and drug resistance. However, N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide has also been shown to have off-target effects on other kinases, which may limit its therapeutic potential.

Advantages and Limitations for Lab Experiments

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is a small molecule inhibitor that can be easily synthesized and purified, making it a useful tool for studying the role of MELK in cancer cells. In addition, N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide has demonstrated efficacy in preclinical models of breast, lung, and pancreatic cancer, making it a promising candidate for further development as a cancer therapy. However, N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide has also been shown to have off-target effects on other kinases, which may limit its usefulness as a specific inhibitor of MELK.

Future Directions

There are several future directions for the study of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide. First, further preclinical studies are needed to determine the efficacy of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide in other types of cancer, and to investigate its potential use in combination with other cancer therapies. Second, the off-target effects of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide on other kinases need to be further characterized, in order to determine the specificity of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide as a MELK inhibitor. Finally, the development of more specific MELK inhibitors may lead to improved cancer therapies with fewer off-target effects.

Synthesis Methods

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide can be synthesized through a multi-step process that involves the reaction of 3-methylbenzenesulfonyl chloride with 1-(7-oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)guanidine, followed by the reaction of the resulting intermediate with sodium hydride and 3-methylbenzyl chloride. The final product is then purified through column chromatography.

Scientific Research Applications

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide has been shown to inhibit the activity of the serine/threonine-protein kinase, MELK (maternal embryonic leucine zipper kinase), which is overexpressed in various types of cancer cells. Studies have indicated that MELK plays a critical role in cancer cell proliferation, survival, and drug resistance, making it an attractive target for cancer therapy. N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and has demonstrated efficacy in preclinical models of breast, lung, and pancreatic cancer.

properties

IUPAC Name

1-(3-methylphenyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12-3-2-4-13(9-12)11-23(21,22)19-15-6-5-14-7-8-18-17(20)16(14)10-15/h2-6,9-10,19H,7-8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMNYDCSBPIDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(CCNC3=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide

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